

Rociletinib Preclinical Profile and Efficacy

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Compound Focus: Rociletinib

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The table below summarizes the key preclinical characteristics and in vivo efficacy data for **Rociletinib** from the available literature [1].

Property	Details
Drug Name	Rociletinib (CO-1686) [1]
Generation & Class	Third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI) [1]
Primary Target	EGFR activating mutations (exon19del, L858R) and the resistance mutation T790M [1]
Key Preclinical Finding	Overcame T790M-mediated resistance in mouse models carrying EGFR L858R/T790M mutant tumors, where first-generation TKIs (erlotinib) were ineffective [1]
Reported In Vivo Efficacy	Dose-dependent tumor response in EGFR T790M mutant models [1]
Selectivity	22-fold more sensitive for EGFR L858R/T790M mutant kinases vs. Wild-Type (WT) EGFR in preclinical assays [1]

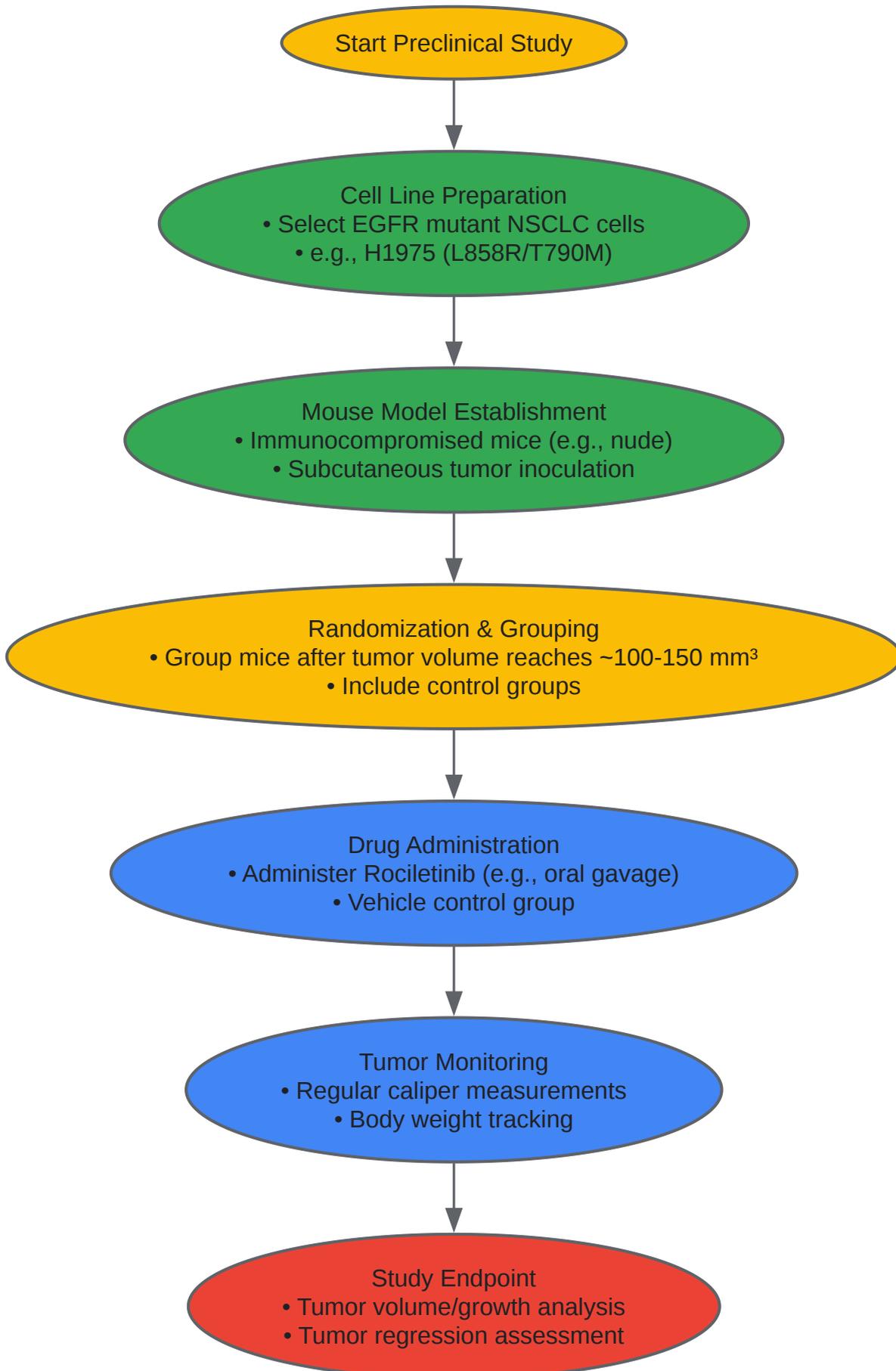
Comparative Profile of Third-Generation EGFR Inhibitors

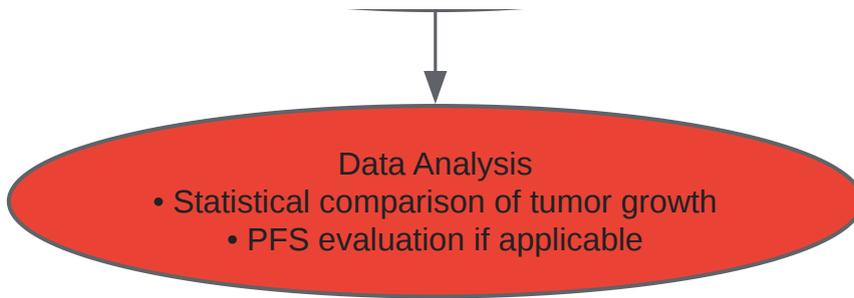
This table places **Rociletinib**'s activity in context with other similar investigational agents at the time, though please note that **Osimertinib (AZD9291)** is now an approved standard of care [1].

Compound	EGFR T790M IC50 (nM)	Clinical Trial Phase	Reported Efficacy (T790M+ patients)	Common or Notable Toxicities
Rociletinib (CO-1686)	100–140 [1]	Phase I/II [1]	RR: 59%, DCR: 93%, mPFS: 13.1 months [1]	Hyperglycemia, prolonged QTc [1]
Osimertinib (AZD9291)	11–40 [1]	Phase I/II [1]	RR: 61%, mPFS: 9.6 months [1]	Diarrhea, rashes, nausea; severe AEs: pneumonitis, prolonged QTc [1]
HM61713	10–26 [1]	Phase I/II [1]	PR: 62%, DCR: 91% [1]	Diarrhea, skin toxicities, poor appetite [1]
EGF816	9–25 [1]	Phase I [1]	ORR: 54.5%, DCR: 86.4% [1]	Diarrhea, stomatitis, rash [1]

Experimental Workflow for Rociletinib Preclinical Study

The diagram below outlines the general workflow for a preclinical in vivo efficacy study of **Rociletinib**. Please note that specific details like cell line numbers, dosing frequency, and tumor measurement schedules are not available in the searched literature and would need to be defined based on your specific research objectives and institutional guidelines.

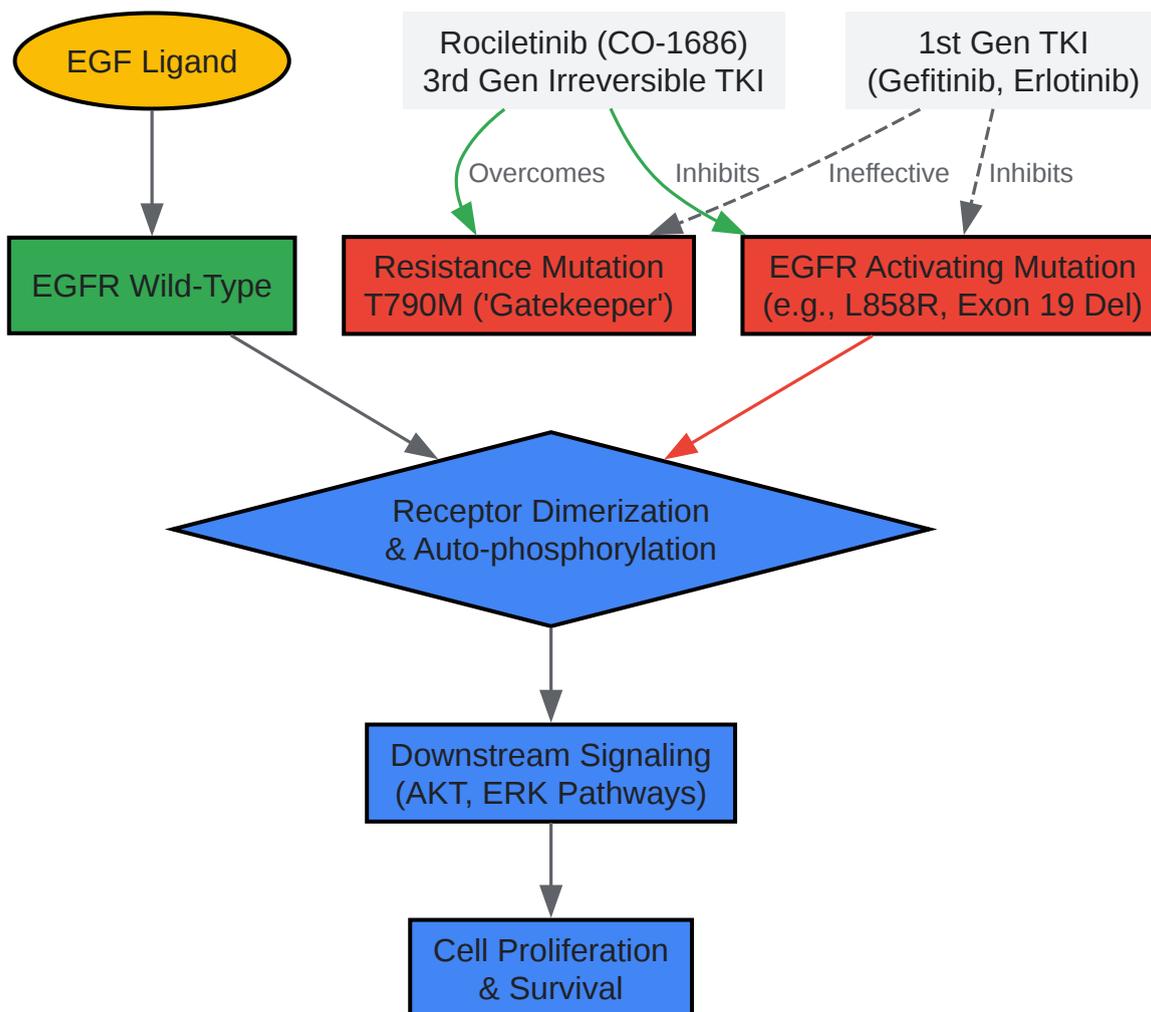




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EGFR Mutations and Rociletinib Mechanism of Action

This diagram illustrates the EGFR signaling pathway in NSCLC, highlighting the mutations that **Rociletinib** was designed to target.



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Application Notes & Protocol Gaps

The search results indicate that while **Rociletinib** showed promising preclinical activity, its clinical development was likely halted. Therefore, detailed and peer-reviewed protocols for xenograft studies are not available in the public domain [1].

- **Critical Protocol Omissions:** The found literature confirms efficacy in mouse models but lacks essential methodological details [1]. Key missing information includes the **specific cell line used** (only "transgenic mouse models" are mentioned), the **dosing regimen** (amount, frequency, formulation), the **route of administration**, and the **tumor measurement schedule**.
- **Historical Context: Rociletinib** was initially a promising third-generation TKI. However, updated clinical data showed a lower response rate than initially reported, and it was not approved for clinical use. Its competitor, Osimertinib, became the standard of care [1] [2].

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References

1. Profile of rociletinib and its potential in the treatment of non ... [pmc.ncbi.nlm.nih.gov]
2. BBT-176, a Novel Fourth-Generation Tyrosine Kinase Inhibitor ... [pmc.ncbi.nlm.nih.gov]

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